3-Iodo-4-methoxybenzoic acid
Overview
Description
3-Iodo-4-methoxybenzoic acid: is an organic compound with the molecular formula C8H7IO3 and a molecular weight of 278.04 g/mol . It is characterized by the presence of an iodine atom at the third position and a methoxy group at the fourth position on a benzoic acid ring. This compound is typically a white to light yellow crystalline powder and is sensitive to light .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Iodo-4-methoxybenzoic acid can be achieved through various methods. One common approach involves the iodination of 4-methoxybenzoic acid. The reaction typically employs iodine and an oxidizing agent such as potassium iodate or sodium hypochlorite in an acidic medium. The reaction conditions often include heating the mixture to facilitate the iodination process .
Industrial Production Methods:
In an industrial setting, the production of this compound may involve large-scale iodination reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Iodo-4-methoxybenzoic acid can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to a carboxyl group under strong oxidative conditions, such as using potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or borane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products:
Substitution: Products vary depending on the nucleophile used, such as azido, cyano, or amino derivatives.
Oxidation: 4-Methoxyisophthalic acid.
Reduction: 3-Iodo-4-methoxybenzyl alcohol.
Scientific Research Applications
Chemistry:
3-Iodo-4-methoxybenzoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules through cross-coupling reactions such as Suzuki-Miyaura coupling .
Biology and Medicine:
In biological research, this compound can be used to synthesize radiolabeled molecules for imaging studies. Its derivatives are explored for potential therapeutic applications, including as precursors for drug development .
Industry:
In the industrial sector, this compound is utilized in the manufacture of specialty chemicals and materials. It serves as a building block for the synthesis of dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of 3-Iodo-4-methoxybenzoic acid largely depends on its chemical reactivity The iodine atom and methoxy group influence its electrophilic and nucleophilic properties, respectivelyThe methoxy group can undergo oxidation, altering the compound’s electronic properties and reactivity .
Comparison with Similar Compounds
Comparison:
3-Iodo-4-methoxybenzoic acid is unique due to the specific positioning of the iodine and methoxy groups on the benzoic acid ring. This arrangement imparts distinct reactivity and properties compared to its analogs. For instance, 4-Iodo-2-methoxybenzoic acid has the iodine and methoxy groups in different positions, leading to variations in steric and electronic effects. Similarly, 3-Iodo-4-methylbenzoic acid and 2-Iodo-3-methylbenzoic acid differ in the presence of a methyl group instead of a methoxy group, affecting their chemical behavior and applications .
Properties
IUPAC Name |
3-iodo-4-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJSYSWRPCCSQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347638 | |
Record name | 3-Iodo-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68507-19-7 | |
Record name | 3-Iodo-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Iodo-4-methoxybenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Q1: What makes 3-iodo-4-methoxybenzoic acid methylester a suitable substrate for Suzuki cross-coupling reactions?
A1: this compound methylester is a valuable substrate in Suzuki cross-coupling reactions due to the presence of the iodine atom. This halogen serves as a good leaving group, allowing for the palladium catalyst to insert and facilitate the coupling reaction with various aryl boronates. [, ]
Q2: What challenges are associated with using sterically hindered aryl boronates in Suzuki reactions with this compound methylester?
A2: The research specifically investigates the effectiveness of Suzuki cross-coupling reactions using sterically hindered aryl boronates with this compound methylester. [, ] The steric hindrance posed by bulky substituents on the aryl boronate can hinder the reaction by making it difficult for the two coupling partners to adopt the necessary transition state for bond formation. This can lead to lower yields and slower reaction rates. The research likely explores reaction conditions and catalyst systems that can overcome these challenges and facilitate the coupling of these challenging substrates.
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